molecular formula C16H22ClN3O5S B2824178 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872986-96-4

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No. B2824178
CAS RN: 872986-96-4
M. Wt: 403.88
InChI Key: RJSXICZZGBGWJH-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide, commonly known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors and is known to have potent immunomodulatory effects.

Scientific Research Applications

Synthetic Applications

A novel synthetic approach for the generation of di- and mono-oxalamides, involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, was developed. This methodology facilitates the synthesis of anthranilic acid derivatives and oxalamides, highlighting the versatility of sulfonamide structures in complex organic synthesis (Mamedov et al., 2016).

Environmental Impact Studies

The transport characteristics of chlorsulfuron, a sulfonylurea herbicide closely related to sulfonyl compounds, through soil columns were investigated. This study aimed to predict its mobility in agricultural soils, demonstrating the environmental behavior of sulfonylurea herbicides and their potential impact on water quality (Veeh et al., 1994).

Biological Activity Research

Investigations into the metabolism of sulfoximine and neonicotinoid insecticides by Drosophila melanogaster monooxygenase CYP6G1 reveal that sulfoximines, despite being structurally similar to neonicotinoids, exhibit distinct metabolic pathways. This difference aids in understanding the resistance mechanisms of insects to various insecticide classes, including those related to sulfonyl and sulfoximine groups (Sparks et al., 2012).

Anticancer Research

Derivatives of indapamide, a sulfonamide-related compound, were synthesized and evaluated for their proapoptotic activity against melanoma cell lines. One derivative exhibited significant growth inhibition, illustrating the potential of sulfonamide derivatives as anticancer agents (Yılmaz et al., 2015).

Antimicrobial and Antiviral Agents

A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showcased the creation of new derivatives with significant activity against tobacco mosaic virus, highlighting the role of sulfonamide structures in developing antiviral agents (Chen et al., 2010).

properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,14H,2-3,8-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSXICZZGBGWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

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